molecular formula C13H27N B15093628 4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B15093628
M. Wt: 197.36 g/mol
InChI Key: OOFIEEKDMCFOOO-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine and 3-methylbutan-2-amine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to yield the desired amine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine include:

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

4-ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-5-12-6-8-13(9-7-12)14-11(4)10(2)3/h10-14H,5-9H2,1-4H3

InChI Key

OOFIEEKDMCFOOO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(C)C(C)C

Origin of Product

United States

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